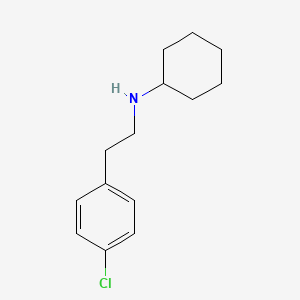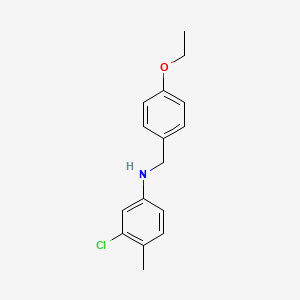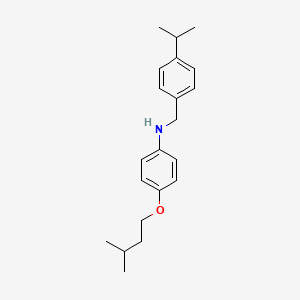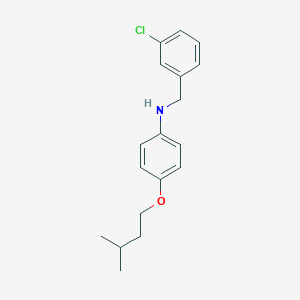![molecular formula C15H16ClNO B1385418 N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline CAS No. 1040681-90-0](/img/structure/B1385418.png)
N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline
Overview
Description
“N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline” is a chemical compound with the molecular formula C15H16ClNO . It’s a part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
“this compound” contains a total of 35 bonds, including 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .Scientific Research Applications
Synthesis of Derivatives and Molecular Evaluation
Research on the derivatives of the chemical structure that includes 4-chlorophenoxy has shown promising results. One study synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and evaluated their anti-bacterial potential and enzyme inhibition capabilities. Compounds demonstrated significant anti-bacterial activity against various bacterial strains, with one particular compound showing remarkable effectiveness. Additionally, computational docking with the α-chymotrypsin enzyme protein helped identify the active binding sites, correlating well with the biological activity data. The study emphasizes the antibacterial activity and moderate anti-enzymatic potential of these synthesized derivatives (Siddiqui et al., 2014).
Biological Activity in Plant Growth Regulation
A study focused on synthesizing novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and evaluating their biological activity as plant growth regulators. The preliminary tests of these compounds revealed good activity, marking their significance in agricultural science (Song et al., 2006).
Insect Growth Regulator and Molecular Analysis
Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and studied as an insect growth regulator. The compound was compared to a commercial insect growth regulator, pyriproxyfen, and showed promising results in terms of lethality to Galleria mellonella. Comprehensive computational and structural analyses were performed to understand the bioactivity of the compound. The Autodock software tool was used to study binding interactions between the compound and the juvenile hormone binding protein, indicating its potential as an insect growth regulator (Devi & Awasthi, 2022).
Optical Isomer Production and Enantioselectivity
In another study, various 2-(4-chlorophenoxy)-3-oxoesters were prepared and reduced using baker’s yeast to obtain corresponding alcohols with high enantioselectivity. This process proved valuable for generating potential PPARα ligands, indicating the relevance of these compounds in medicinal and biochemical research (Perrone et al., 2004).
properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-12-3-2-4-14(11-12)17-9-10-18-15-7-5-13(16)6-8-15/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNXKZTSIDSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)
![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)